Ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
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Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that require precise control over reaction conditions and reagent selection. In the case of ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate, although not directly synthesized in the provided papers, a related compound, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, was synthesized through a reaction involving 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate . This process was characterized by various spectroscopic methods, suggesting a detailed and methodical approach to the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior. The paper on the synthesis of the related compound provides insights into the molecular structure through experimental and theoretical studies. The compound was characterized using IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction methods . Theoretical calculations using Hartree Fock and Density Functional Theory methods were also performed to predict vibrational frequencies and geometric parameters, which were found to be in good agreement with experimental data . This suggests that a similar approach could be used to analyze the molecular structure of ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate.
Chemical Reactions Analysis
The photochemistry of related compounds, such as 2-(1-naphthyl)ethyl benzoates, has been studied to understand their behavior under light exposure . These studies have revealed interesting reactions such as intramolecular electron transfer and cycloaddition, which are influenced by the solvent's polarity and the thermodynamic driving force . The research indicates that the naphthalene fluorescence in these compounds can be quenched, and the rate of this process varies depending on the structure of the compound and the solvent used . This information could be relevant when considering the chemical reactions of ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate under light exposure.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The spectroscopic studies mentioned earlier provide a wealth of information about the physical properties such as bond lengths and angles, which in turn can influence the compound's reactivity, solubility, and stability . The chemical properties can be inferred from the compound's reactivity in photochemical reactions, as demonstrated by the study of 2-(1-naphthyl)ethyl benzoates . These properties are essential for the practical application of the compound in various fields, including pharmaceuticals and materials science.
Scientific Research Applications
Synthesis and Biological Activity
Researchers have developed methods for synthesizing related compounds with potential biological activities. A method was described for synthesizing ethyl 4'-(phenoxycarbonylamino)-1'H-spiro[cycloheptane-1,2'-naphthalene]-3'-carboxylate, leading to compounds with antitumor and anti-monoamine oxidase activities. This synthesis pathway highlights the compound's relevance in medicinal chemistry research, particularly in exploring new therapeutic agents with antitumor properties (Markosyan et al., 2020).
Antimicrobial Properties
Compounds derived from Ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate have been synthesized and evaluated for their antimicrobial efficacy. For example, new quinazolines have been synthesized and tested against various microbial strains, showcasing the compound's potential as a basis for developing new antimicrobial agents (Desai et al., 2007).
Antineoplastic and Antimonoamineoxidase Activity
Further investigation into related compounds has demonstrated antineoplastic and antimonoamineoxidase activity, contributing to the body of knowledge on the therapeutic potential of naphthalene derivatives in treating cancer and neurodegenerative diseases (Markosyan et al., 2010).
Anti-Parkinson's Screening
Novel derivatives of Ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate have been synthesized and screened for their potential anti-Parkinson's activity. This research highlights the compound's significance in the development of treatments for neurodegenerative disorders (Gomathy et al., 2012).
Protective Activities Against DNA Damage
Some studies have focused on the compound's derivatives for their protective activities against DNA damage, providing insights into its potential role in cancer prevention and therapy (Abdel-Wahab et al., 2009).
Mechanism of Action
Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific biological target. If it’s a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S2/c1-2-32-22(31)16-9-11-19(12-10-16)25-20(29)14-33-24-28-27-23(34-24)26-21(30)18-8-7-15-5-3-4-6-17(15)13-18/h3-13H,2,14H2,1H3,(H,25,29)(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METJUFFCIXEBDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
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